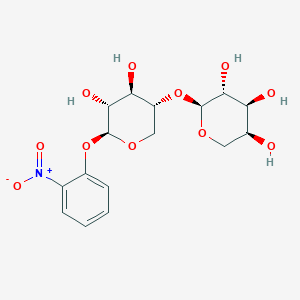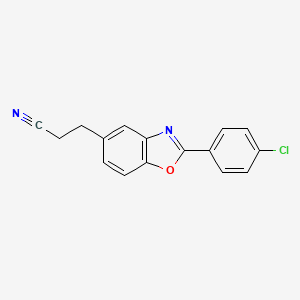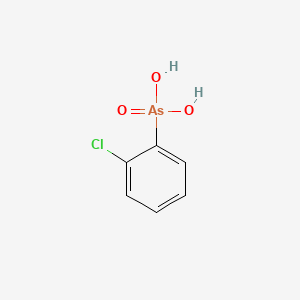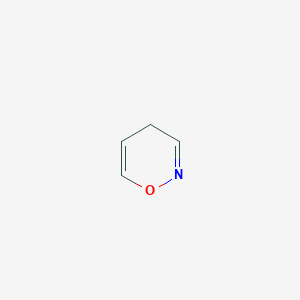
4H-1,2-Oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2-Oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazine can be synthesized through various methods. One common approach involves the organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes. This method yields chiral hemiketals containing 5,6-dihydro-4H-1,2-oxazines under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed carbonylation-cyclization domino reactions. This method utilizes ortho-halophenols and cyanamide, followed by spontaneous intramolecular cyclization to produce this compound in moderate to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be methylated at nitrogen by methyl fluorosulphonate, which facilitates ring-opening reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, cyanamide, and ortho-halophenols. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from reactions involving this compound include various substituted oxazines and their derivatives, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4H-1,2-Oxazine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds. In biology and medicine, this compound derivatives have shown potential as antiviral, antitumor, and antimicrobial agents . Additionally, these compounds are used in the development of new materials with unique properties, such as heat resistance and electronic conductivity .
Wirkmechanismus
The mechanism of action of 4H-1,2-Oxazine involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as human leucocyte elastase and C1r serine protease . These interactions can lead to the inhibition of cell proliferation and other biological effects.
Vergleich Mit ähnlichen Verbindungen
4H-1,2-Oxazine is unique among oxazines due to its specific structure and reactivity. Similar compounds include 1,3-oxazine and 1,4-oxazine, which also contain oxygen and nitrogen atoms in a six-membered ring but differ in the position of these atoms and the double bonds . These structural differences result in variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
289-81-6 |
|---|---|
Molekularformel |
C4H5NO |
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
4H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h2-4H,1H2 |
InChI-Schlüssel |
BMRPOOWUTVUBRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CON=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
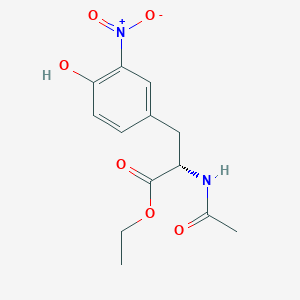
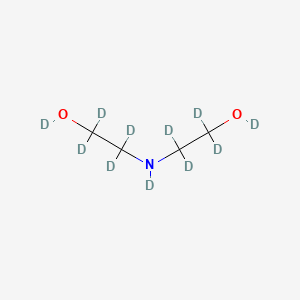
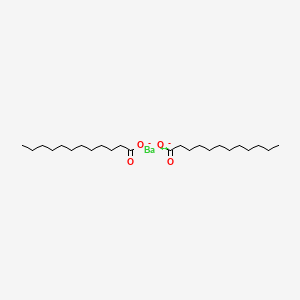
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
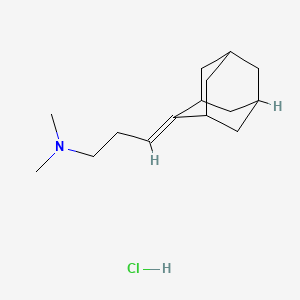
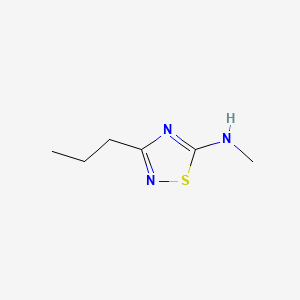
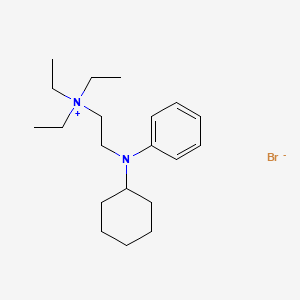
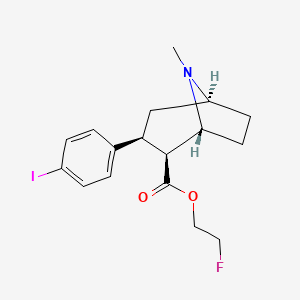
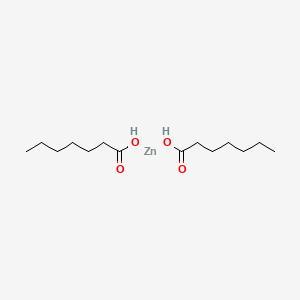
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
